SAAPFpNA is a synthetic peptide substrate commonly employed in the study of serine proteases, particularly chymotrypsin-like enzymes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a chromogenic substrate, meaning its enzymatic hydrolysis results in a color change detectable by spectrophotometry. This property makes it a valuable tool for quantifying enzyme activity and characterizing enzyme kinetics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is classified as a synthetic peptide and chromogenic substrate. It mimics the recognition sequence of specific serine proteases, particularly chymotrypsin-like enzymes, facilitating studies on enzyme kinetics and inhibition.
The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide typically employs solid-phase peptide synthesis (SPPS) techniques. The process involves the following steps:
This method allows for precise control over the sequence and purity of the synthesized peptide.
The molecular structure of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide consists of a sequence of four amino acids: two alanines, one proline, and one phenylalanine, with an N-terminal succinyl group and a p-nitroanilide moiety at the C-terminus.
Key structural features include:
The empirical formula is , indicating a complex structure with multiple functional groups that facilitate its interactions with enzymes.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by serine proteases. The key reaction can be summarized as follows:
These reactions are typically performed in buffered aqueous solutions at physiological pH (around 7.4). Common proteases involved include chymotrypsin, cathepsin G, and subtilisin. The hydrolysis results in the cleavage of the peptide bond between phenylalanine and p-nitroanilide, leading to the release of p-nitroaniline .
The mechanism of action for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves its interaction with serine proteases:
This mechanism allows researchers to quantify enzyme activity based on the rate of color change due to p-nitroaniline release.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide exhibits several relevant physical and chemical properties:
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide has diverse applications in scientific research:
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (CAS 70967-97-4) is a chromogenic tetrapeptide substrate with systematic IUPAC name 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid. Its molecular formula is C₃₀H₃₆N₆O₉, and molecular weight is 624.6 g/mol [9]. The structure comprises:
Table 1: Chemical Identifiers of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Identifier Type | Value |
---|---|
CAS Number | 70967-97-4 |
IUPAC Name | 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Empirical Formula | C₃₀H₃₆N₆O₉ |
Molecular Weight | 624.6 g/mol |
SMILES (Canonical) | CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)N+[O-])NC(=O)CCC(=O)O |
InChI Key | LKDMKWNDBAVNQZ-WJNSRDFLSA-N |
Common synonyms include SAAPPNA, Suc-AAPF-pNA, Cathepsin G Substrate I, and N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide [1] [6]. The stereochemistry is defined by L-amino acids, critical for enzyme recognition.
Table 2: Structural Characteristics
Structural Element | Role/Property |
---|---|
Succinyl group | Blocks N-terminus, enhances aqueous solubility |
Ala-Ala-Pro-Phe sequence | Mimics natural cleavage sites for chymotrypsin-like proteases |
Proline residue | Introduces structural rigidity influencing enzyme specificity |
p-Nitroanilide moiety | Chromophore enabling spectrophotometric detection (λₘₐₓ=405 nm) |
This compound emerged in the late 1970s–early 1980s as researchers sought specific chromogenic substrates for serine proteases. Key milestones:
Its design addressed a niche: substrates combining sequence specificity for chymotrypsin-fold proteases and sensitivity via p-nitroaniline detection. Prior substrates like benzoyl-tyrosine p-nitroanilide lacked the extended binding site accommodation offered by the Ala-Ala-Pro-Phe sequence [9].
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